1-methyl-1H-pyrazole-4,5-dicarboxylic acid
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Overview
Description
1-Methyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various alkylated or halogenated derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazole-4,5-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 1-methyl-1H-pyrazole-4,5-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
- 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid
- 1-Methyl-1H-pyrazole-4-carboxylic acid
Comparison: 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-methylpyrazole-3,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-4(6(11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJAUJFFLWQSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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